Neuropeptide S (rat)
Overview
Description
Neuropeptide S (rat) is a 20-amino acid modulatory peptide that was identified in 2004. It is named after its conserved N-terminal serine residue. Neuropeptide S is expressed by a limited number of neurons in the brainstem and has been found to play a role in regulating arousal and anxiety. The peptide exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor widely distributed throughout the brain .
Scientific Research Applications
Neuropeptide S has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating arousal, anxiety, and other behaviors in animal models.
Medicine: Potential therapeutic target for treating anxiety disorders, sleep disorders, and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology .
Mechanism of Action
Target of Action
Neuropeptide S (rat) primarily targets the Neuropeptide S receptor (NPSR) . This receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the brain . The NPSR is involved in a variety of physiological effects, including behavior and immune functions .
Mode of Action
Neuropeptide S (rat) acts as an agonist at the NPSR . Upon binding to the NPSR, it stimulates the release of calcium into the neuroplasm, increases cyclic adenosine monophosphate (cAMP) levels, and likely phosphorylates the protein kinase MAPK . This results in the activation of neurons .
Biochemical Pathways
Neuropeptide S (rat) is involved in several biochemical pathways. It is co-localized with other excitatory transmitters such as glutamate, acetylcholine, or corticotropin-releasing factor . Activation of NPSR triggers mobilization of intracellular calcium and stimulation of cAMP synthesis, thereby increasing cellular excitability .
Pharmacokinetics
It is known that npsr couples via gαs and gαq to elevate intracellular camp and calcium, thus it is an excitatory gpcr
Result of Action
Neuropeptide S (rat) has a multidirectional regulatory activity. It is known for its simultaneous anxiolytic and arousal-promoting effect, suggesting an involvement in mood control and vigilance . It has been found to suppress anxiety and appetite, induce wakefulness and hyperactivity, and play a significant role in the extinction of conditioned fear .
Action Environment
The action of Neuropeptide S (rat) can be influenced by various environmental factors. For instance, sleep deprivation can lead to an increase in the transcript levels of Neuropeptide S in certain neuron clusters . Furthermore, the expression of Neuropeptide S and its receptor can be differentially regulated after caffeine or nicotine treatment, indicating complex interactions with adenosine and cholinergic systems .
Biochemical Analysis
Biochemical Properties
Neuropeptide S (rat) plays a crucial role in biochemical reactions by interacting with its receptor, Neuropeptide S receptor 1 (NPSR1). Upon binding to NPSR1, Neuropeptide S (rat) triggers the mobilization of intracellular calcium ions and stimulates cyclic adenosine monophosphate (cAMP) synthesis, thereby increasing cellular excitability . Neuropeptide S (rat) is co-localized with other excitatory neurotransmitters such as glutamate, acetylcholine, and corticotropin-releasing factor, indicating its role in modulating neurotransmission .
Cellular Effects
Neuropeptide S (rat) exerts significant effects on various cell types and cellular processes. It promotes wakefulness and arousal by suppressing all stages of sleep . Additionally, Neuropeptide S (rat) has anxiolytic-like effects, reducing anxiety in behavioral paradigms that measure fear or responses to novelty . It influences cell signaling pathways by activating NPSR1, leading to increased intracellular calcium levels and cAMP synthesis . Neuropeptide S (rat) also affects gene expression and cellular metabolism by modulating the activity of various transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Neuropeptide S (rat) involves its binding to NPSR1, a GPCR. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways . Neuropeptide S (rat) binding to NPSR1 results in the activation of G proteins, which subsequently activate adenylate cyclase, increasing cAMP levels . This cascade leads to the mobilization of intracellular calcium ions, further enhancing cellular excitability . Neuropeptide S (rat) also modulates gene expression by influencing the activity of transcription factors such as cAMP response element-binding protein (CREB) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neuropeptide S (rat) have been observed to change over time. Neuropeptide S (rat) is stable and retains its biological activity for extended periods under controlled conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Neuropeptide S (rat) has been shown to result in sustained anxiolytic and arousal-promoting effects . Additionally, Neuropeptide S (rat) can undergo degradation by extracellular peptidases, which may influence its long-term effects .
Dosage Effects in Animal Models
The effects of Neuropeptide S (rat) vary with different dosages in animal models. At low doses, Neuropeptide S (rat) exhibits potent anxiolytic and arousal-promoting effects . At higher doses, it can induce hyperactivity and increased locomotor activity . Threshold effects have been observed, where a minimum effective dose is required to elicit significant behavioral changes . Toxic or adverse effects at high doses include increased anxiety and stress responses .
Metabolic Pathways
Neuropeptide S (rat) is involved in various metabolic pathways, primarily through its interaction with NPSR1. Activation of NPSR1 by Neuropeptide S (rat) leads to the stimulation of adenylate cyclase and increased cAMP synthesis . This activation modulates metabolic flux and influences the levels of various metabolites . Neuropeptide S (rat) also interacts with enzymes such as phosphodiesterases, which regulate cAMP levels and influence metabolic pathways .
Transport and Distribution
Neuropeptide S (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the brainstem, where it is synthesized and released by neurons . Neuropeptide S (rat) can diffuse across synaptic clefts and bind to NPSR1 on target cells, facilitating its distribution within the central nervous system . Additionally, Neuropeptide S (rat) can be transported across the blood-brain barrier, allowing it to exert its effects on various brain regions .
Subcellular Localization
Neuropeptide S (rat) exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and can be found in vesicles within neurons . Neuropeptide S (rat) is released from these vesicles upon neuronal activation and binds to NPSR1 on the cell surface . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Neuropeptide S (rat) to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Neuropeptide S typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Neuropeptide S follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Neuropeptide S undergoes various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents
Major Products
The major products of these reactions include oxidized, reduced, and substituted forms of Neuropeptide S, each with distinct biological activities .
Comparison with Similar Compounds
Neuropeptide S is unique compared to other neuropeptides due to its dual role in promoting arousal and reducing anxiety. Similar compounds include:
Corticotropin-releasing factor: Primarily involved in stress responses.
Oxytocin: Known for its role in social bonding and reducing anxiety.
Vasopressin: Involved in water retention and social behaviors
Neuropeptide S stands out due to its specific receptor and distinct behavioral effects, making it a valuable target for therapeutic research .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPBYGCOBLSFSK-HDNLQJMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H160N34O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2210.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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